Home > Products > Screening Compounds P81531 > Egfr T790M/L858R-IN-2
Egfr T790M/L858R-IN-2 -

Egfr T790M/L858R-IN-2

Catalog Number: EVT-12523667
CAS Number:
Molecular Formula: C28H28FN7O
Molecular Weight: 497.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr T790M/L858R-IN-2 is a compound designed to target specific mutations in the epidermal growth factor receptor, particularly the L858R and T790M mutations. These mutations are commonly associated with non-small cell lung cancer and represent a significant challenge in targeted therapy due to their role in resistance to first-generation epidermal growth factor receptor tyrosine kinase inhibitors. The development of inhibitors like Egfr T790M/L858R-IN-2 aims to improve treatment outcomes for patients with these mutations.

Source

The compound has been referenced in various studies focusing on its synthesis, efficacy, and role in cancer treatment. Notably, research has highlighted the importance of developing selective inhibitors that can effectively bind to mutated forms of the epidermal growth factor receptor, which is crucial for overcoming therapeutic resistance.

Classification

Egfr T790M/L858R-IN-2 is classified as a small molecule inhibitor targeting the epidermal growth factor receptor, specifically designed to address mutations associated with resistance to existing therapies. It falls under the category of targeted cancer therapies aimed at specific genetic alterations within tumors.

Synthesis Analysis

Methods

The synthesis of Egfr T790M/L858R-IN-2 involves several chemical reactions that introduce specific functional groups essential for binding to the mutated epidermal growth factor receptor. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, often involving aromatic compounds that can undergo various transformations.
  2. Bromination: A key step involves bromination using reagents such as N-bromosuccinimide, which introduces bromine into the structure without significantly affecting binding affinity.
  3. Purification: After synthesis, compounds are purified using techniques like column chromatography to isolate the desired product from by-products.

Technical Details

The synthetic route may involve multiple steps, including nitration, reduction, and coupling reactions, leading to the formation of a compound with a high affinity for the mutated epidermal growth factor receptor. For example, one study detailed a multi-step synthesis starting from 1,3-dinitrobenzene, where bromination and subsequent transformations were critical for achieving the final structure .

Molecular Structure Analysis

Structure

The molecular structure of Egfr T790M/L858R-IN-2 features an anilinopyrimidine core that is crucial for its interaction with the epidermal growth factor receptor. The presence of methoxy and trifluoromethyl groups enhances its potency and selectivity.

Data

  • Molecular Formula: C18H19BrN4O3
  • Molecular Weight: Approximately 420.27 g/mol
  • Structural Characteristics: The compound exhibits specific steric and electronic properties that facilitate its binding to the mutated receptor sites.
Chemical Reactions Analysis

Reactions

Egfr T790M/L858R-IN-2 undergoes several chemical reactions during its synthesis:

  1. Bromination Reaction: The introduction of bromine into the aromatic ring.
  2. Reduction Reactions: Involves reducing nitro groups to amines or other functional groups necessary for biological activity.
  3. Coupling Reactions: Formation of final products through coupling with other aromatic or aliphatic compounds.

Technical Details

The synthetic pathway may require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, using acetonitrile as a solvent during certain steps can enhance solubility and reaction rates .

Mechanism of Action

Process

Egfr T790M/L858R-IN-2 acts by selectively binding to the mutated forms of the epidermal growth factor receptor, inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that promote tumor growth and survival.

Data

Research indicates that compounds targeting these mutations can significantly reduce cell proliferation in non-small cell lung cancer models harboring L858R/T790M mutations . The mechanism involves blocking ATP binding sites on the receptor, thus disrupting its activation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and methanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pKa Values: Relevant for understanding solubility and reactivity in biological systems.
  • LogP (Partition Coefficient): Indicates lipophilicity, which is critical for drug absorption and distribution.
Applications

Scientific Uses

Egfr T790M/L858R-IN-2 is primarily used in research focused on non-small cell lung cancer treatment strategies. Its development aims to provide options for patients who develop resistance to first-line therapies targeting wild-type epidermal growth factor receptors.

  1. Clinical Trials: Investigated in clinical trials assessing its efficacy against tumors with specific genetic profiles.
  2. Diagnostic Tools: Potentially utilized in conjunction with imaging techniques to monitor treatment response based on mutation status.

Properties

Product Name

Egfr T790M/L858R-IN-2

IUPAC Name

N-[3-[[6-fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]quinazolin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C28H28FN7O

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C28H28FN7O/c1-3-26(37)30-21-5-4-6-22(18-21)31-27-24-17-19(29)7-12-25(24)33-28(34-27)32-20-8-10-23(11-9-20)36-15-13-35(2)14-16-36/h3-12,17-18H,1,13-16H2,2H3,(H,30,37)(H2,31,32,33,34)

InChI Key

KDWNVZXLHSMELQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)F)C(=N3)NC5=CC(=CC=C5)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.